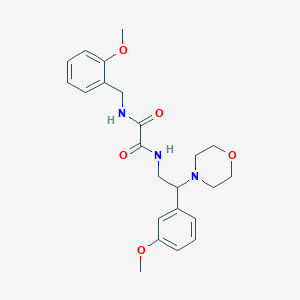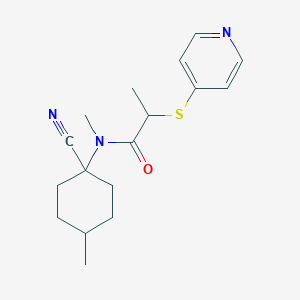
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide, also known as CP-55940, is a synthetic cannabinoid compound that has been the subject of extensive scientific research in recent years. This compound is of great interest to researchers due to its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In
作用機序
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a variety of physiological processes. Activation of these receptors by N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide leads to a range of effects, including pain relief, anti-inflammatory activity, and neuroprotection. N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide also interacts with other receptors in the body, including the vanilloid receptor TRPV1, which is involved in pain perception.
Biochemical and Physiological Effects
Studies have shown that N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide has a range of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and neuroprotective effects, N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide has been shown to reduce anxiety and improve mood in animal models. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide has several advantages as a research tool. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the role of these receptors in physiological processes. However, N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide also has some limitations. It has a short half-life in vivo, which can make it difficult to study its long-term effects. It is also a synthetic compound, which can limit its relevance to natural cannabinoid compounds.
将来の方向性
There are several future directions for research on N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide. One area of interest is the development of novel analogs of this compound with improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide on the body, particularly in relation to its potential as a therapeutic agent. Finally, there is a need for further research into the mechanism of action of N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide and its interactions with other receptors in the body.
合成法
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide is synthesized through a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methylcyclohexanone with potassium cyanide to produce 1-cyano-4-methylcyclohexene. This compound is then reacted with 2-bromo-4'-methylbiphenyl to produce N-(1-cyano-4-methylcyclohexyl)-4'-methyl-2-biphenylcarboxamide. The final step involves the reaction of this compound with 2-pyridinethiol to produce N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide.
科学的研究の応用
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of a variety of conditions, including chronic pain, multiple sclerosis, and epilepsy. N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-pyridin-4-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-13-4-8-17(12-18,9-5-13)20(3)16(21)14(2)22-15-6-10-19-11-7-15/h6-7,10-11,13-14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYMBOXSMLUPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C#N)N(C)C(=O)C(C)SC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-4-methylcyclohexyl)-N-methyl-2-(pyridin-4-ylsulfanyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,2-Dimethylpropyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2419138.png)
![4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2419139.png)
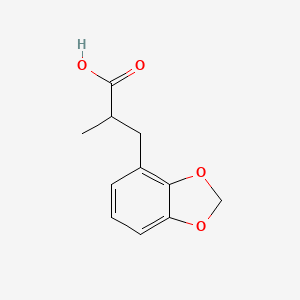
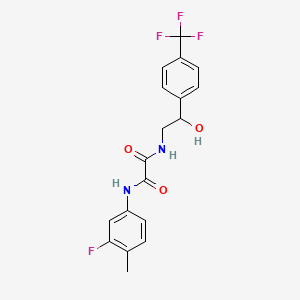
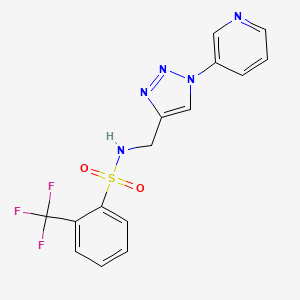
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2419144.png)
![3,5-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2419145.png)
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2419148.png)
![C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine](/img/structure/B2419149.png)
![1,6-diphenyl-1H-indolo[5,4,3-def]isoquinoline-2,5,7(6H)-trione](/img/structure/B2419150.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2419153.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2419157.png)
